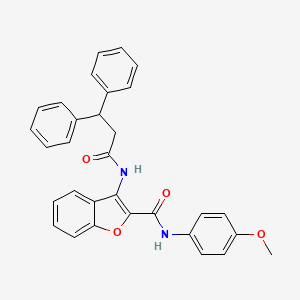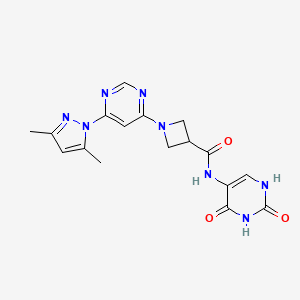![molecular formula C16H16Cl2N2O4 B2906089 2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate CAS No. 865658-32-8](/img/structure/B2906089.png)
2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with acetyl, dichlorophenyl, and methyl groups, making it a subject of interest for researchers due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then acetylated using acetic anhydride under acidic conditions to introduce the acetyl group. The final step involves esterification with acetic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the purity of the final product while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the acetyl and pyrazole groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate: shares similarities with other pyrazole derivatives such as:
Uniqueness
The presence of the dichlorophenyl group and the specific substitution pattern on the pyrazole ring make this compound unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxopyrazol-4-yl]ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4/c1-9-13(6-7-24-11(3)22)16(23)20(19(9)10(2)21)12-4-5-14(17)15(18)8-12/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTFEZZHVFTDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C(=O)C)C2=CC(=C(C=C2)Cl)Cl)CCOC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol](/img/structure/B2906013.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide](/img/structure/B2906016.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea](/img/structure/B2906017.png)
![2-Chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide](/img/structure/B2906018.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2906021.png)
![1-[3-({3-[(4-Ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)propyl]pyrrolidin-2-one](/img/structure/B2906022.png)
![1,7-dimethyl-3-[(3-methylphenyl)methyl]-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2906024.png)

![N-CYCLOPENTYL-2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2906026.png)
![1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine](/img/structure/B2906028.png)
